Lansoprazole sulfide-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H14F3N3OS |

|---|---|

Poids moléculaire |

359.32 g/mol |

Nom IUPAC |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |

InChI |

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |

Clé InChI |

CCHLMSUZHFPSFC-SDHHWPBBSA-N |

SMILES isomérique |

CC1=C(C=CN=C1CSC2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |

SMILES canonique |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

what is the chemical structure of Lansoprazole sulfide-13C6

This technical guide provides a comprehensive overview of Lansoprazole sulfide-13C6, a stable isotope-labeled derivative of Lansoprazole sulfide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, a proposed synthetic pathway, and predicted analytical data.

Chemical Structure and Properties

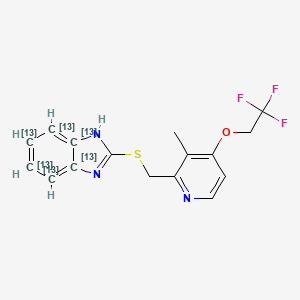

This compound is an isotopically labeled form of Lansoprazole sulfide, a key intermediate and impurity in the synthesis of Lansoprazole, a proton pump inhibitor. The "-13C6" designation indicates that six carbon atoms in the benzimidazole (B57391) ring of the molecule have been replaced with the stable carbon-13 isotope.

The chemical structure of this compound is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-13C6. Its molecular formula is C₁₀¹³C₆H₁₄F₃N₃OS, and its CAS Number is 1261392-56-6[1].

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved by adapting the established synthetic routes for unlabeled Lansoprazole sulfide. The key to introducing the 13C6-label is the use of a 13C6-labeled precursor for the benzimidazole ring. A plausible synthetic approach involves the condensation of 2-mercaptobenzimidazole-13C6 with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not publicly available, a general procedure can be adapted from the synthesis of unlabeled Lansoprazole sulfide.

Proposed Synthesis of this compound:

-

Dissolution of Reactant: In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole-13C6 in a solvent such as ethanol (B145695) or a mixture of water and a water-miscible organic solvent.

-

Addition of Base: Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution to form the sodium or potassium salt of the mercaptobenzimidazole.

-

Addition of Second Reactant: To this solution, add 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride portion-wise while maintaining the temperature of the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the crude product. Filter the solid, wash it with water to remove inorganic salts, and then with a non-polar solvent like hexane (B92381) to remove non-polar impurities.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure this compound.

Analytical Data

The following table summarizes the predicted and known analytical data for this compound.

| Parameter | Value | Reference/Method |

| Molecular Formula | C₁₀¹³C₆H₁₄F₃N₃OS | - |

| Molecular Weight | 359.32 g/mol | Calculated[1] |

| Exact Mass | 359.0999 Da | Calculated |

| CAS Number | 1261392-56-6 | [1] |

| Appearance | White to off-white solid | Predicted |

| ¹H NMR | Spectrum should be identical to unlabeled standard | Predicted |

| ¹³C NMR | Signals for the six labeled carbons will be enhanced and may show different splitting patterns. | Predicted |

| Mass Spectrum (ESI-MS) | [M+H]⁺ at m/z 360.1 | Predicted |

Note: The analytical data presented are predicted based on the known properties of the unlabeled compound and the nature of isotopic labeling. Experimental verification is required for confirmation.

References

An In-depth Technical Guide to the Synthesis and Purification of Lansoprazole Sulfide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Lansoprazole (B1674482) sulfide-¹³C₆, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Lansoprazole. The document outlines a feasible synthetic pathway, detailed experimental protocols, and purification methodologies.

Introduction

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. To accurately quantify Lansoprazole and its metabolites in biological matrices using mass spectrometry, a stable isotope-labeled internal standard is essential. Lansoprazole sulfide-¹³C₆, labeled in the benzimidazole (B57391) ring, serves as an ideal standard due to its chemical similarity to the analyte and its distinct mass. This guide details a practical approach for its laboratory-scale synthesis and purification.

Synthetic Pathway

The synthesis of Lansoprazole sulfide-¹³C₆ involves a multi-step process commencing from commercially available Aniline-¹³C₆. The key steps are the formation of the ¹³C₆-labeled o-phenylenediamine, cyclization to ¹³C₆-2-mercaptobenzimidazole, and subsequent condensation with the pyridine (B92270) side chain.

Caption: Synthetic route for Lansoprazole sulfide-¹³C₆.

Experimental Protocols

3.1. Synthesis of o-Phenylenediamine-¹³C₆

The synthesis of o-phenylenediamine-¹³C₆ starts with the nitration of Aniline-¹³C₆ followed by the reduction of the resulting o-nitroaniline-¹³C₆.

-

Step 1: Nitration of Aniline-¹³C₆

-

Step 2: Reduction of o-Nitroaniline-¹³C₆ to o-Phenylenediamine-¹³C₆ [1][2]

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place o-nitroaniline-¹³C₆ (0.5 mole), 40 mL of a 20% sodium hydroxide (B78521) solution, and 200 mL of 95% ethanol.

-

Heat the mixture with vigorous stirring on a steam bath until it boils gently.

-

Turn off the steam and add 130 g of zinc dust in 10-g portions at a rate that maintains the boiling.

-

After the addition is complete, continue to reflux and stir for one hour. The deep red color of the solution should fade.

-

Filter the hot mixture by suction and wash the zinc residue with two 150 mL portions of hot ethanol.

-

Combine the filtrates, add 2-3 g of sodium hydrosulfite, and concentrate under reduced pressure to a volume of 125–150 mL.

-

Cool the concentrate thoroughly in an ice-salt bath to induce crystallization.

-

Collect the crystals, wash with a small amount of ice water, and dry in a vacuum desiccator. For higher purity, the product can be recrystallized from hot water containing sodium hydrosulfite and treated with decolorizing charcoal.[1]

-

3.2. Synthesis of 2-Mercaptobenzimidazole-¹³C₆ [3][4][5][6]

This step involves the cyclization of o-phenylenediamine-¹³C₆.

-

In a 1-L flask, combine o-phenylenediamine-¹³C₆ (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.

-

Heat the mixture under reflux for 3 hours.

-

Cautiously add 12 g of Norit (activated charcoal) and continue refluxing for 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate to 60–70°C, add 300 mL of warm tap water, and then add a solution of 25 mL of acetic acid in 50 mL of water with vigorous stirring.

-

Allow the product to crystallize, then cool in a refrigerator for 3 hours to complete crystallization.

-

Collect the white crystals by suction filtration and dry overnight at 40°C. A yield of 84–86% can be expected based on the unlabeled synthesis.[3]

3.3. Synthesis of Lansoprazole Sulfide-¹³C₆

This final step is the condensation of the labeled benzimidazole with the pyridine side chain.

-

Suspend 10 g of 2-mercaptobenzimidazole-¹³C₆ and 11 g of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride in water.

-

Add a solution of 5 g of sodium hydroxide in water at ambient temperature.

-

Stir the reaction mixture until completion (monitor by TLC or HPLC).

-

Filter the separated solid product and dry to obtain Lansoprazole sulfide-¹³C₆.

Purification of Lansoprazole Sulfide-¹³C₆

Purification is critical to remove unreacted starting materials and side products. A combination of recrystallization and chromatographic methods can be employed.

4.1. Recrystallization

While specific recrystallization protocols for Lansoprazole sulfide (B99878) are not extensively detailed, methods for purifying Lansoprazole by removing the sulfide impurity can be adapted.[7][8][9][10][11]

-

Solvent System: A mixture of an organic solvent and water is often effective. Suitable organic solvents include ethanol, isopropanol, and acetone.[7][8]

-

General Protocol:

-

Dissolve the crude Lansoprazole sulfide-¹³C₆ in a minimal amount of a suitable hot solvent mixture (e.g., ethanol/water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

4.2. High-Performance Liquid Chromatography (HPLC) Purification [12][13]

For achieving high purity, preparative HPLC is a suitable method.

-

Column: A C18 stationary phase is effective for the separation of Lansoprazole sulfide and its impurities.[13]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) for mass spectrometry compatibility) is recommended.[12][13]

-

Protocol:

-

Dissolve the crude product in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

-

Perform preparative HPLC using a C18 column and a gradient of acetonitrile in water (with a mass spectrometry-compatible modifier like formic acid).

-

Collect the fractions containing the pure Lansoprazole sulfide-¹³C₆.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Caption: General purification workflow for Lansoprazole sulfide-¹³C₆.

Data Presentation

Table 1: Synthesis Yields (Representative for Unlabeled Analogs)

| Reaction Step | Product | Typical Yield (%) | Reference |

| Reduction | o-Phenylenediamine | 74 - 93 | [1] |

| Cyclization | 2-Mercaptobenzimidazole | 84 - 86.5 | [3] |

Table 2: HPLC Parameters for Purity Analysis [13]

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time(min)/%B: 0/10, 10/10, 45/60, 50/65, 51/10, 60/10 |

| Flow Rate | 1.0 mL/min |

| Detection | 260 nm |

| LOD | 0.003% |

| LOQ | 0.01% |

Table 3: Purity Specifications

| Compound | Purity Specification | Method |

| Lansoprazole Sulfide | >98.0% | HPLC |

| Lansoprazole | <0.2% Sulfide Impurity | HPLC[7][9] |

Conclusion

The synthesis and purification of Lansoprazole sulfide-¹³C₆ can be achieved through a well-defined, multi-step process. The key challenges lie in the synthesis of the ¹³C₆-labeled benzimidazole precursor and the rigorous purification of the final product. The protocols outlined in this guide, compiled from established chemical literature, provide a solid foundation for researchers to produce high-purity Lansoprazole sulfide-¹³C₆ for use as an internal standard in demanding analytical applications. Careful execution of each step and diligent in-process monitoring are paramount to achieving the desired yield and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. o-Phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1837335A1 - A method for the purification of Lansoprazole - Google Patents [patents.google.com]

- 8. US7622588B2 - Method for the purification of lansoprazole - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Separation of Lansoprazole sulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

Lansoprazole Sulfide-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical profile of Lansoprazole sulfide-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the expected data from a Certificate of Analysis, details the experimental protocols for its characterization, and presents a visual representation of the quality control workflow.

Quantitative Data Summary

The following tables summarize the typical quantitative data expected for a batch of this compound, ensuring its identity, purity, and quality for research and development applications.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀¹³C₆H₁₄F₃N₃OS |

| Molecular Weight | 359.36 g/mol |

| Melting Point | 147.0 to 151.0 °C |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Analytical Data

| Analysis | Method | Specification |

| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0%[1] |

| Isotopic Purity | Mass Spectrometry | ≥ 99% |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure |

| Identity (¹³C NMR) | ¹³C NMR | Conforms to structure |

| Identity (Mass Spec) | HRMS | Conforms to structure |

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is for the determination of the chemical purity of this compound and the separation of related impurities.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18 stationary phase, 250 mm length, 4.6 mm internal diameter, 5 µm particle size.[2]

-

Mobile Phase A: 0.1% Formic acid in water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 10.0 10 50.0 90 51.0 10 | 60.0 | 10 |

-

Column Temperature: 25°C.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Operated in full scan mode to acquire accurate mass data.

-

Expected Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 360.09, which is 6 Da higher than the unlabeled Lansoprazole sulfide (B99878) due to the six ¹³C atoms.

-

Isotopic Purity Assessment: The relative intensities of the M+0 to M+6 peaks are measured to calculate the percentage of the fully labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[5] The solution should be free of particulate matter.[6]

-

¹H NMR: The spectrum should be consistent with the proton chemical shifts and coupling patterns expected for the Lansoprazole sulfide structure.

-

¹³C NMR: The spectrum will show signals corresponding to the carbon atoms in the molecule. The six signals for the benzimidazole (B57391) ring carbons will be present, with chemical shifts typically observed in the aromatic region for this heterocyclic system.[7][8][9][10] Due to the ¹³C enrichment, these signals will be significantly enhanced.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and quality control of this compound.

Caption: Quality control workflow for this compound.

Caption: Relationship between analytical techniques and information obtained.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. mdpi.com [mdpi.com]

- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Isotopic Purity of Lansoprazole Sulfide-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Lansoprazole sulfide-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies of Lansoprazole. This document details the expected isotopic purity, the synthetic pathway for its preparation, and the analytical methodologies for its verification.

Data Presentation

The isotopic purity of this compound is a critical parameter for its use as an internal standard. While a certificate of analysis for a specific batch should always be consulted, the following table summarizes the typical quantitative data for commercially available this compound and similar 13C6-labeled benzimidazole (B57391) derivatives.

| Parameter | Typical Specification | Method of Analysis |

| Isotopic Purity | ≥ 99% | Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98% | HPLC |

| 13C Enrichment per C | ≥ 99 atom % | 13C NMR Spectroscopy |

Synthesis of this compound

The synthesis of this compound involves the incorporation of six carbon-13 atoms into the benzimidazole ring. A plausible synthetic route begins with commercially available [¹³C₆]aniline, which is converted to a [¹³C₆]-labeled o-phenylenediamine (B120857) derivative. This intermediate is then cyclized to form the 2-mercaptobenzimidazole-13C6 core, followed by coupling with the side chain to yield the final product.

An In-depth Technical Guide to the Core Mechanisms of Action of Lansoprazole Sulfide-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the multifaceted mechanisms of action of lansoprazole (B1674482) sulfide (B99878), the 13C6 isotopically labeled version of which is a valuable tool in research and development. While its parent compound, lansoprazole, is widely known as a proton pump inhibitor (PPI), its sulfide metabolite exhibits a range of biological activities, extending its relevance to infectious diseases and oncology. This document outlines the core molecular pathways, presents quantitative data for comparative analysis, and describes the experimental methodologies used to elucidate these functions.

Lansoprazole sulfide-13C6 is a stable isotope-labeled form of lansoprazole sulfide, where six carbon atoms are replaced with the Carbon-13 isotope. This labeling does not alter the molecule's biological activity but provides a distinct mass signature, making it an invaluable tracer for metabolic studies and an internal standard for quantitative analysis by mass spectrometry. The mechanisms described herein apply to both the labeled and unlabeled forms of lansoprazole sulfide.

Chapter 1: The Role in Gastric Acid Secretion: Proton Pump Inhibition

The primary and most well-documented mechanism of the parent drug, lansoprazole, is the inhibition of the gastric H⁺/K⁺-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. This action effectively reduces gastric acid secretion.

1.1 Mechanism of Action: Prodrug Activation

Lansoprazole itself is a prodrug that requires activation in an acidic environment.[1] In the acidic compartments of the parietal cells, lansoprazole undergoes a proton-catalyzed transformation into a reactive cationic sulfenamide (B3320178).[1] This activated form then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H⁺/K⁺-ATPase, leading to irreversible inhibition of the enzyme.[1]

Lansoprazole sulfide is a key metabolite of lansoprazole, primarily formed in the liver by the cytochrome P450 enzyme CYP3A4.[2][3] It is important to distinguish this systemic sulfide metabolite from the locally formed, active sulfenamide that directly inhibits the proton pump. While structurally related, the direct inhibitory potency of the sulfide form on the H⁺/K⁺-ATPase is less pronounced than that of the activated sulfenamide.

1.2 Quantitative Data: H⁺/K⁺-ATPase Inhibition

| Compound | Target | IC₅₀ | Reference(s) |

| Lansoprazole | H⁺/K⁺-ATPase | 5.5 µM | [4] |

1.3 Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H⁺/K⁺-ATPase enzyme.

-

Enzyme Preparation: Gastric tubulovesicles (TVs) rich in H⁺/K⁺-ATPase are prepared from the gastric mucosa of hogs or rabbits.[4][5]

-

Assay Principle: The activity of the H⁺/K⁺-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released.[6]

-

Procedure:

-

The prepared gastric TVs are pre-incubated with various concentrations of the test compound (e.g., lansoprazole sulfide) in a buffer solution (e.g., Tris-HCl) containing MgCl₂ and KCl at a controlled pH (e.g., 7.4).[6]

-

The enzymatic reaction is initiated by the addition of ATP.[6]

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).[6]

-

The amount of released inorganic phosphate is measured spectrophotometrically, often using a colorimetric method such as the Fiske-Subbarow method.[6]

-

The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.[4]

-

Chapter 2: Anti-tuberculosis Activity of Lansoprazole Sulfide

Recent studies have identified lansoprazole sulfide as a promising anti-tuberculous agent.[7] Its mechanism of action in this context is distinct from proton pump inhibition and targets the energy metabolism of Mycobacterium tuberculosis.

2.1 Mechanism of Action: Inhibition of the Respiratory Chain

Lansoprazole sulfide inhibits the respiratory chain supercomplex III₂IV₂ of Mycobacterium smegmatis, a close homolog of Mycobacterium tuberculosis.[7] It specifically binds to the Q₀ cavity of this supercomplex, thereby inhibiting the quinol substrate oxidation process and, consequently, the activity of the enzyme.[7] This disruption of the electron transport chain is detrimental to the energy production of the bacterium.

2.2 Quantitative Data: Anti-tuberculosis Activity

| Compound | Target Organism/System | IC₅₀ | Reference(s) |

| Lansoprazole Sulfide | M. tuberculosis (intracellular) | Not specified in snippets | |

| Lansoprazole Sulfide | M. tuberculosis (in broth) | Not specified in snippets |

2.3 Experimental Protocol: Intracellular M. tuberculosis Inhibition Assay

This assay evaluates the efficacy of a compound against M. tuberculosis residing within host cells.

-

Cell Culture and Infection: A suitable host cell line, such as human monocytic cells, is cultured and infected with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI).

-

Compound Treatment: After allowing for phagocytosis of the bacteria, extracellular bacteria are removed, and the infected cells are treated with various concentrations of the test compound (lansoprazole sulfide).

-

Assessment of Bacterial Viability: After a defined incubation period, the host cells are lysed to release the intracellular bacteria. The viability of the released bacteria is then assessed, typically by plating serial dilutions on a suitable growth medium (e.g., Middlebrook 7H11 agar) and counting the colony-forming units (CFUs).

-

Data Analysis: The reduction in CFU counts in treated samples compared to untreated controls is used to determine the inhibitory activity of the compound.

Chapter 3: Anticancer Activity via Fatty Acid Synthase (FASN) Inhibition

Lansoprazole and its metabolites have demonstrated anticancer properties, which are attributed to the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[8][9]

3.1 Mechanism of Action: Targeting Cancer Cell Metabolism

FASN is a crucial enzyme for de novo lipogenesis, providing lipids for membrane formation, energy storage, and signaling in rapidly proliferating cancer cells.[9][10] Inhibition of FASN by lansoprazole and its metabolites, such as 5-hydroxy lansoprazole sulfide, disrupts these processes, leading to reduced cancer cell survival and proliferation.[8][9][10] Interestingly, different metabolites may target different domains of the FASN enzyme; for instance, lansoprazole has been found to inhibit the thioesterase domain, while 5-hydroxy lansoprazole sulfide inhibits the enoyl reductase domain.[9][10]

3.2 Quantitative Data: FASN Inhibition

| Compound | Target | IC₅₀ | Reference(s) |

| Lansoprazole | FASN | 6.7 ± 0.9 µM | [8] |

| Omeprazole | FASN | 18.4 ± 1.7 µM | [8] |

| Pantoprazole | FASN | 11.2 ± 1.2 µM | [8] |

| Rabeprazole | FASN | 9.5 ± 1.1 µM | [8] |

3.3 Experimental Protocol: FASN Activity Assay

This assay measures the enzymatic activity of FASN and its inhibition by test compounds.

-

Enzyme Source: FASN can be purified from tissue or obtained from cancer cell lysates (e.g., MCF7 breast cancer cells).[8]

-

Assay Principle: FASN activity is commonly measured by monitoring the oxidation of the cofactor NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[8]

-

Procedure:

-

The enzyme source is incubated with the test compound (e.g., lansoprazole sulfide) in a suitable buffer (e.g., potassium phosphate buffer) containing dithiothreitol (B142953) (DTT) and the substrates acetyl-CoA and NADPH.[8]

-

The reaction is initiated by the addition of malonyl-CoA.[8]

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.[8]

-

The rate of NADPH consumption is proportional to FASN activity. The IC₅₀ value is determined by measuring the activity at various concentrations of the inhibitor.[8]

-

Chapter 4: Inhibition of Swelling-Dependent Chloride Channels (IClswell)

In addition to its other activities, lansoprazole and its activated form have been shown to inhibit swelling-dependent chloride channels (IClswell).[1][11]

4.1 Mechanism of Action: Modulation of Ion Transport

Lansoprazole and its activated sulfenamide form (AG2000) can block IClswell channels.[1][11] This suggests a potential role in modulating cellular processes that involve chloride transport, such as volume regulation and potentially gastric acid secretion, where chloride channels are also implicated. The block appears to be dose-dependent and, for lansoprazole, reversible.[1]

4.2 Quantitative Data: IClswell Inhibition

| Compound | Target | IC₅₀ | Reference(s) |

| Lansoprazole | IClswell | ≈160 µM | [1] |

| AG2000 (activated form) | IClswell | ≈22 µM | [1] |

4.3 Experimental Protocol: Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure ion channel activity.

-

Cell Preparation: Cells expressing the channel of interest (e.g., NIH3T3 fibroblasts for IClswell) are cultured on coverslips.[1]

-

Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.[12][13][14]

-

Procedure:

-

A holding potential is applied, and voltage steps are used to elicit channel activity.[1]

-

To activate IClswell, the extracellular solution is made hypotonic, inducing cell swelling.[1]

-

The resulting chloride current is recorded.

-

The test compound (lansoprazole sulfide) is then added to the extracellular solution, and the change in current is measured to determine the extent of inhibition.

-

Dose-response curves are generated to calculate the IC₅₀ value.[1]

-

References

- 1. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpp.in [ajpp.in]

- 7. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]

- 11. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Patch Clamp Protocol [labome.com]

- 14. docs.axolbio.com [docs.axolbio.com]

Lansoprazole Sulfide: An In-depth Technical Guide on its Role as a Key Metabolite of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A significant metabolic pathway involves the formation of lansoprazole sulfide (B99878). This technical guide provides a comprehensive overview of lansoprazole sulfide as a metabolite, focusing on its formation, the enzymes involved, quantitative kinetic and pharmacokinetic data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Metabolic Pathway of Lansoprazole to Lansoprazole Sulfide

Lansoprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized to lansoprazole sulfide. The primary enzyme responsible for the sulfoxidation of lansoprazole to both lansoprazole sulfone and lansoprazole sulfide is CYP3A4.[1] Another major metabolic pathway for lansoprazole is hydroxylation to 5-hydroxylansoprazole, which is primarily catalyzed by CYP2C19.[1] The metabolism of lansoprazole exhibits stereoselectivity, with the (R)-enantiomer favoring the CYP3A4-mediated sulfoxidation pathway, while the (S)-enantiomer is preferentially metabolized by CYP2C19.[1]

The metabolic conversion of lansoprazole to its sulfide and sulfone metabolites is a critical aspect of its disposition and potential for drug-drug interactions. Understanding the kinetics of these pathways is essential for predicting the pharmacokinetic profile of lansoprazole in diverse patient populations, particularly those with genetic polymorphisms in CYP2C19.

Caption: Metabolic pathways of lansoprazole.

Quantitative Data

In Vitro Metabolism Kinetics

The intrinsic clearance (Clint) for the formation of sulfone and hydroxylated metabolites from the (R)- and (S)-enantiomers of lansoprazole in human liver microsomes has been determined. This data highlights the stereoselective nature of lansoprazole metabolism.

| Enantiomer | Metabolic Pathway | Intrinsic Clearance (Clint) (μL/min/mg protein) | Primary Enzyme |

| (R)-Lansoprazole | Sulfoxidation | 0.006 ± 0.000 | CYP3A4 |

| (-)-Lansoprazole | Sulfoxidation | 0.023 ± 0.001 | CYP3A4 |

Data from a study on the stereoselective metabolism of lansoprazole in human liver microsomes.[2]

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers provide in vivo data on the disposition of lansoprazole and its major metabolites. The following table summarizes the key pharmacokinetic parameters for lansoprazole and its sulfone metabolite, which is structurally and metabolically related to lansoprazole sulfide.

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) |

| Lansoprazole | 810 - 879 | 1.5 - 2.2 | 1825 - 2229 |

| Lansoprazole Sulfone | 66.6 ± 52.9 | 1.9 ± 0.8 | 231.9 ± 241.7 |

Data from pharmacokinetic studies of lansoprazole in healthy subjects.[3][4]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of lansoprazole to lansoprazole sulfide using human liver microsomes.

Objective: To determine the in vitro metabolism of lansoprazole to lansoprazole sulfide and other metabolites in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Lansoprazole

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of lansoprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and lansoprazole solution to the desired final concentrations.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time may need to be optimized based on the metabolic rate of lansoprazole.

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard. The organic solvent precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of lansoprazole and its metabolites, including lansoprazole sulfide, using a validated LC-MS/MS method.

-

Caption: Experimental workflow for HLM assay.

Quantification of Lansoprazole Sulfide by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of lansoprazole sulfide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of lansoprazole sulfide in plasma or microsomal incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, may need to be optimized.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for lansoprazole sulfide and the internal standard must be determined and optimized. For example, for lansoprazole, a transition of m/z 370.1 → 252.1 has been used.

Sample Preparation:

-

Protein Precipitation: For plasma samples, add a cold organic solvent like acetonitrile (typically 3 volumes of solvent to 1 volume of plasma) containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the calibration standards.

-

The concentration of lansoprazole sulfide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for LC-MS/MS quantification.

Conclusion

Lansoprazole sulfide is a significant metabolite of lansoprazole, formed primarily through the CYP3A4-mediated sulfoxidation pathway. The formation of this metabolite is stereoselective, with a preference for the (R)-enantiomer of lansoprazole. This technical guide has provided an in-depth overview of the metabolic pathways leading to lansoprazole sulfide, presented available quantitative data on its formation and pharmacokinetics, and detailed the experimental protocols necessary for its study. This information is crucial for a comprehensive understanding of lansoprazole's disposition and will be a valuable asset for researchers and professionals in the field of drug metabolism and development. Further research to elucidate the specific kinetic parameters of lansoprazole sulfide formation and its distinct pharmacokinetic profile will enhance our understanding of lansoprazole's clinical pharmacology.

References

- 1. ClinPGx [clinpgx.org]

- 2. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics and pharmacodynamics of lansoprazole oral capsules and suspension in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Lansoprazole Sulfide-¹³C₆

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantitative analysis of Lansoprazole (B1674482) and its metabolites, Lansoprazole sulfide-¹³C₆ is a critical tool. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, and detailed experimental protocols for its application in bioanalytical methods.

Commercial Availability

Lansoprazole sulfide-¹³C₆ is available from specialized chemical suppliers who synthesize and characterize stable isotope-labeled compounds for research purposes. A prominent commercial supplier for this compound is MedChemExpress. While a specific Certificate of Analysis is typically provided upon purchase, the following table summarizes the expected quantitative data for Lansop-razole sulfide-¹³C₆ based on typical specifications for such standards.

| Parameter | Typical Specification | Supplier Example |

| Chemical Formula | C₁₀¹³C₆H₁₄F₃N₃OS | MedChemExpress |

| Molecular Weight | 359.32 g/mol | MedChemExpress |

| CAS Number | 1261392-56-6 | MedChemExpress |

| Unlabeled CAS | 103577-40-8 | MedChemExpress |

| Chemical Purity (HPLC) | ≥98% | MedChemExpress |

| Isotopic Purity | ≥99 atom % ¹³C | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Storage | Store at -20°C | MedChemExpress |

Note: The specifications provided are typical and may vary by lot. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier.

Mechanism of Action of Lansoprazole: Inhibition of the Gastric H⁺/K⁺ ATPase

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its mechanism of action involves the irreversible inhibition of the H⁺/K⁺ ATPase, the proton pump located in the secretory canaliculi of gastric parietal cells.[1] This enzyme is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen.

Lansoprazole is a prodrug that, upon reaching the acidic environment of the parietal cell, undergoes an acid-catalyzed conversion to its active, sulfenamide (B3320178) form.[2][3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺ ATPase, leading to its inactivation.[1]

Figure 1. Signaling pathway of Lansoprazole's mechanism of action.

Experimental Protocol: Quantitative Analysis of Lansoprazole in Human Plasma using Lansoprazole sulfide-¹³C₆ by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lansoprazole in human plasma, utilizing Lansoprazole sulfide-¹³C₆ as an internal standard (IS).

1. Materials and Reagents

-

Lansoprazole analytical standard

-

Lansoprazole sulfide-¹³C₆ (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

-

Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole in methanol.

-

Lansoprazole sulfide-¹³C₆ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole sulfide-¹³C₆ in methanol.

-

Working Solutions: Prepare serial dilutions of the Lansoprazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lansoprazole: m/z 370.1 → 252.1

-

Lansoprazole sulfide-¹³C₆: m/z 360.1 → 244.1 (Note: MRM transitions should be optimized for the specific instrument used).

-

5. Data Analysis

-

Integrate the peak areas for both Lansoprazole and Lansoprazole sulfide-¹³C₆.

-

Calculate the peak area ratio (Lansoprazole / Lansoprazole sulfide-¹³C₆).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Lansoprazole in the QC and unknown samples from the calibration curve.

Figure 2. Experimental workflow for quantification of Lansoprazole.

Lansoprazole Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The major metabolites are 5-hydroxy-lansoprazole and lansoprazole sulfone. Lansoprazole sulfide (B99878) is also a known metabolite. The metabolic pathway can be influenced by genetic polymorphisms of CYP2C19, leading to inter-individual variability in drug clearance.

Figure 3. Simplified metabolic pathway of Lansoprazole.

References

An In-depth Technical Guide to the Solubility and Stability of Lansoprazole Sulfide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Lansoprazole sulfide-¹³C₆, a labeled metabolite and significant impurity of the proton pump inhibitor, Lansoprazole. Understanding these physicochemical properties is critical for the development of stable pharmaceutical formulations, analytical method development, and for its use as an internal standard in pharmacokinetic studies. While specific data for the ¹³C₆-labeled variant is limited, this guide draws upon available information for Lansoprazole sulfide (B99878) and its deuterated analog (Lansoprazole Sulfide-d4) to provide a thorough technical resource.

Physicochemical Properties

Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a primary metabolite and degradation product of Lansoprazole.[1] The ¹³C₆-labeled version is structurally identical, with six carbon atoms isotopically labeled, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Reference |

| Chemical Formula | C₁₀¹³C₆H₁₄F₃N₃OS | [2] |

| Molecular Weight | ~359.38 g/mol | N/A |

| CAS Number | 103577-40-8 (unlabeled) | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 142-144 °C | [4] |

Solubility Profile

Quantitative Solubility Data:

| Solvent | Solubility | Remarks | Reference |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (5.66 mM) | Sonication is recommended to aid dissolution. | [5] |

Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Methanol | Soluble | [6] |

| Dichloromethane | Soluble (for d4 analog) | [7] |

| Water | No data available | [8] |

For practical applications, it is recommended to determine the solubility of Lansoprazole sulfide-¹³C₆ experimentally in the specific solvent systems relevant to the intended use.

Stability Profile

Lansoprazole sulfide is known to be a degradation product of Lansoprazole and is itself susceptible to further degradation under various stress conditions.[1][9] Understanding its stability is crucial for the accurate interpretation of stability studies of Lansoprazole and for the proper storage and handling of Lansoprazole sulfide-¹³C₆ as a reference standard.

Summary of Stability under Stress Conditions:

| Stress Condition | Stability of Lansoprazole Sulfide | Remarks | Reference |

| Acid Hydrolysis | Significant degradation | Formed from Lansoprazole under acidic conditions. | [1][10] |

| Base Hydrolysis | Significant degradation | Formed from Lansoprazole under basic conditions. | [1][10] |

| Oxidative Stress | Highly sensitive | Formed from Lansoprazole under oxidative stress. | [1][10] |

| Thermal Stress | Unstable | Complete degradation observed at 60°C for 7 days. | [10] |

| Photolytic Stress | Highly sensitive | Significant degradation upon exposure to light. | [10] |

| Humidity | Unstable | Highly unstable at 40°C/75% relative humidity for 7 days. | [10] |

Storage Recommendations:

For long-term stability, Lansoprazole sulfide-¹³C₆ powder should be stored at -20°C, protected from light and moisture.[5][7] Stock solutions in solvents like DMSO should be stored at -80°C for up to one year to minimize degradation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Lansoprazole and the analysis of Lansoprazole sulfide. These protocols can be adapted for studies involving Lansoprazole sulfide-¹³C₆.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Protocol for Forced Degradation of Lansoprazole to Yield Lansoprazole Sulfide:

-

Preparation of Stock Solution: Prepare a stock solution of Lansoprazole at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[1]

-

Acid Hydrolysis: Dilute the stock solution with 0.01 N HCl to a final concentration of 1.0 mg/mL. Keep the solution at room temperature and collect samples at different time intervals.[1]

-

Base Hydrolysis: Dilute the stock solution with 2 N NaOH to a final concentration of 1.0 mg/mL. Heat the solution at 80°C and collect samples at various time points.[1]

-

Oxidative Degradation: Dilute the stock solution with 2% hydrogen peroxide to a final concentration of 1.0 mg/mL. Keep the solution at room temperature in the dark and collect samples at different intervals.[1]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several hours. Dissolve the stressed sample in the diluent for analysis.[9]

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to UV or fluorescent light.[9]

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify Lansoprazole sulfide and other degradants.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating Lansoprazole sulfide from the parent drug and other degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particles) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 260 nm |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Lansoprazole sulfide reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Sample Solution: Dissolve the sample containing Lansoprazole sulfide in the diluent to achieve a concentration within the calibration range of the method.

-

Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lansoprazole sulfide | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Lansoprazole Sulfide | 103577-40-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Lansoprazole sulfide | AG-1777 | Antitubercular | TargetMol [targetmol.com]

- 6. Naarini Molbio Pharma [naarini.com]

- 7. usbio.net [usbio.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Lansoprazole Sulfide-¹³C₆ as an Internal Standard in Quantitative Bioanalysis

Introduction

Lansoprazole (B1674482) is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. Accurate quantification of Lansoprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, providing high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

Lansoprazole sulfide (B99878) is a principal metabolite of Lansoprazole.[3] Its ¹³C₆-labeled counterpart, Lansoprazole sulfide-¹³C₆, serves as an ideal internal standard for the quantification of Lansoprazole and its metabolites. Due to their nearly identical physicochemical properties, Lansoprazole sulfide-¹³C₆ and the analyte of interest co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for reliable correction of matrix effects and other sources of analytical variability. While specific documentation for Lansoprazole sulfide-¹³C₆ is not extensively available in published literature, its application is analogous to the more commonly documented deuterated form, Lansoprazole sulfide-d₄.[1][2][4] The protocols and data presented herein are based on methodologies established for stable isotope-labeled Lansoprazole sulfide as an internal standard.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lansoprazole sulfide-¹³C₆ as an internal standard for the quantitative analysis of Lansoprazole in biological matrices, primarily human plasma. The information is intended to assist in the development and validation of robust bioanalytical methods.

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Lansoprazole using a stable isotope-labeled internal standard (such as Lansoprazole sulfide-d₄, which is methodologically interchangeable with Lansoprazole sulfide-¹³C₆).

| Parameter | Method A (Human Plasma) | Method B (Human Plasma) | Method C (Oral Suspension) |

| Linearity Range | 4.50 - 2800.00 ng/mL[5] | 5.5 - 2200.0 ng/mL[6] | 5 - 25 µg/mL[7] |

| Correlation Coefficient (r²) | > 0.999[5] | Not Reported | 0.9972 - 0.9991[7] |

| Lower Limit of Quantification (LLOQ) | 4.60 ng/mL | 5.5 ng/mL[6] | 5 µg/mL (lowest validated point)[7] |

| Limit of Detection (LOD) | 4.00 ng/mL | Not Reported | 2 ng/mL[7] |

| Intra-day Precision (%RSD) | < 2.25%[5] | Not Reported | 2.98 ± 2.17%[7] |

| Inter-day Precision (%RSD) | < 3.09% to 2.62% | Not Reported | 3.07 ± 0.89%[7] |

| Accuracy | 96.45% to 103.20%[5] | Not Reported | 0.30% to 5.22% (% error)[7] |

| Recovery | 92.10% - 99.11%[5] | Not Reported | Not Reported |

| Internal Standard Used | Pantaprazole[5] | Bicalutamide[6] | Omeprazole[7] |

Note: The internal standards in the summarized methods are structural analogs, not stable isotope-labeled versions. However, the performance characteristics provide a strong indication of the expected assay performance when using a superior internal standard like Lansoprazole sulfide-¹³C₆.

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay for the quantification of Lansoprazole in human plasma using Lansoprazole sulfide-¹³C₆ as an internal standard is provided below. This protocol is a composite of best practices from multiple validated methods.[4][5][6]

Materials and Reagents

-

Lansoprazole reference standard

-

Lansoprazole sulfide-¹³C₆ (Internal Standard)

-

HPLC or UPLC grade acetonitrile (B52724), methanol, and water

-

LC-MS grade ammonium (B1175870) acetate (B1210297) and formic acid

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions

-

Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole sulfide-¹³C₆ in methanol.

-

Lansoprazole Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) methanol:water mixture.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.

-

Add 50 µL of the internal standard working solution to each well/tube (except for double blanks).

-

Add 300 µL of acetonitrile to each well/tube to precipitate plasma proteins.

-

Vortex mix for 1-2 minutes.

-

Centrifuge at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Lansoprazole Transition: m/z 370.1 → 252.1 (example)[7]

-

Lansoprazole sulfide-¹³C₆ Transition: The specific precursor and product ions for Lansoprazole sulfide-¹³C₆ would need to be determined by direct infusion. The precursor ion will be 6 mass units higher than that of unlabeled Lansoprazole sulfide.

-

Calibration and Quantification

-

Prepare calibration standards by spiking blank human plasma with known concentrations of Lansoprazole working solutions.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Analyze the calibration standards, QC samples, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of Lansoprazole to Lansoprazole sulfide-¹³C₆ against the nominal concentration of the calibration standards.

-

Determine the concentration of Lansoprazole in the unknown samples by interpolation from the calibration curve.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Lansoprazole quantification using an internal standard.

Metabolic Pathway of Lansoprazole

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. benchchem.com [benchchem.com]

- 5. benthamopen.com [benthamopen.com]

- 6. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantitative Analysis of Lansoprazole using Lansoprazole sulfide-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1] Accurate quantification of lansoprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS-based bioanalysis to compensate for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results. This document provides a detailed application note and protocol for the quantitative analysis of lansoprazole in human plasma using Lansoprazole sulfide-13C6 as an internal standard.

Principle of the Method

This method utilizes this compound, a stable isotope-labeled analog of a major metabolite of lansoprazole, as an internal standard for the quantification of lansoprazole in plasma samples. The use of a SIL-IS is the gold standard in quantitative LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variations.[2] After extraction from the plasma matrix, lansoprazole and the internal standard are separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

Lansoprazole reference standard

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., SCIEX API 3000, Waters Xevo TQ-S)

-

Analytical column: C18 column (e.g., Thermo Hypurity Advance, 50 x 4.6 mm, 5 µm)[1]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lansoprazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the lansoprazole primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration suitable for spiking into all samples (e.g., 100 ng/mL).

Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of plasma sample, add 50 µL of the Internal Standard Working Solution and vortex.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.[1]

-

Dry the cartridge under a stream of nitrogen.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.[1]

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate (80:20, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C[1] |

| Ion Spray Voltage | 4500 V[1] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lansoprazole | 370.1 | 252.1 |

| This compound | 359.1 | 241.1 |

Note: The MRM transition for this compound is predicted based on the structure of lansoprazole sulfide (B99878) (m/z 353.1) with the addition of six 13C atoms. The fragmentation pattern is assumed to be similar to lansoprazole, with the loss of the sulfinylmethyl-pyridinyl moiety. These values should be optimized on the specific mass spectrometer being used.

Quantitative Data

The following tables summarize typical validation parameters for a quantitative LC-MS/MS method for lansoprazole in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 4.50 - 2800.00 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Lower Limit of Quantification (LLOQ) | 4.50 ng/mL[1] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 11.54 | < 15% | 85-115% | < 15% | 85-115% |

| MQC | 1153.49 | < 15% | 85-115% | < 15% | 85-115% |

| HQC | 2306.98 | < 15% | 85-115% | < 15% | 85-115% |

| (Data based on typical acceptance criteria as per FDA guidelines)[3] |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Lansoprazole | 92.10 - 99.11%[1] |

| Internal Standard | 92.10 - 99.11%[1] |

Visualizations

References

- 1. benthamopen.com [benthamopen.com]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Lansoprazole Quantification in Human Plasma Using Lansoprazole sulfide-13C6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lansoprazole (B1674482) in human plasma. The use of a stable isotope-labeled internal standard, Lansoprazole sulfide-13C6, ensures high accuracy and precision, correcting for variability during sample preparation and analysis.[1][2] The described method is suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid production and is widely used in the treatment of acid-related disorders. Accurate determination of lansoprazole concentrations in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring.[3] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, as they exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and provide effective correction for matrix effects and other sources of analytical variability.[2] this compound serves as an ideal internal standard for the quantification of lansoprazole due to its chemical similarity and distinct mass-to-charge ratio.[1] This document provides a detailed protocol for a validated LC-MS/MS method for lansoprazole quantification in human plasma.

Experimental

Materials and Reagents

-

Lansoprazole reference standard

-

This compound (Internal Standard)[1]

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (sourced from an accredited biobank)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Microcentrifuge

-

Calibrated pipettes and consumables

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted below.

Protocols

Preparation of Stock and Working Solutions

-

Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve lansoprazole reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the lansoprazole stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.[6]

Sample Preparation

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Method optimization is recommended.

| Parameter | Condition |

| LC System | HPLC or UHPLC System |

| Column | C18, 50 x 4.6 mm, 5 µm[4][5] |

| Mobile Phase | A: 2 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[3][4] |

| Gradient | Isocratic or gradient elution (e.g., 80% B)[4][5] |

| Flow Rate | 0.5 - 1.0 mL/min[4][9] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[4][7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of lansoprazole and this compound. A representative transition for lansoprazole is m/z 370.2 -> 252.1.[4] |

Data Analysis and Quantification

The concentration of lansoprazole in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.

Method Validation Parameters

The following tables summarize typical performance characteristics for bioanalytical methods of lansoprazole. These are provided as a reference, and specific performance will depend on the exact methodology and instrumentation used.

Linearity and Sensitivity

| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Lansoprazole | Bicalutamide | Human Plasma | 5.5 - 2200.0 | 5.5 | [7] |

| Lansoprazole | Indapamide | Human Plasma | 10 - 4000 | 2.0 | [8] |

| Lansoprazole | Pantoprazole | Human Plasma | 4.50 - 2800.00 | 4.50 | [4] |

| Dexlansoprazole (B1670344) | Omeprazole | Human Plasma | 2.00 - 2500.0 | 2.00 | [9] |

Accuracy and Precision

| Analyte | Internal Standard | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Lansoprazole | Pantoprazole | Human Plasma | 1.64 - 4.79 | 2.18 - 9.41 | 92.10 - 99.11 | [4] |

| Lansoprazole | Indapamide | Human Plasma | < 15 | < 15 | Within ±15 of nominal | [8] |

Recovery

| Analyte | Internal Standard | Matrix | Extraction Method | Recovery (%) | Reference |

| Lansoprazole | Pantoprazole | Human Plasma | Solid-Phase Extraction | 92.10 - 99.11 | [4] |

Signaling Pathway and Logical Relationships

The use of an internal standard is a critical component of quantitative bioanalysis to ensure data reliability. The logical relationship for the correction of analytical variability is illustrated below.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of lansoprazole in human plasma. The protocol is suitable for applications in clinical and preclinical studies requiring accurate and precise measurements of lansoprazole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Lansoprazole Sulfide-¹³C₆ in Pharmacokinetic Studies of Lansoprazole

Application Note & Protocol

Introduction